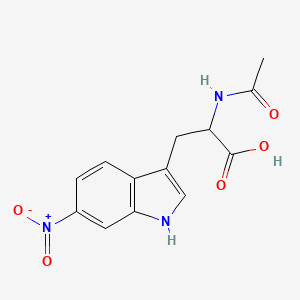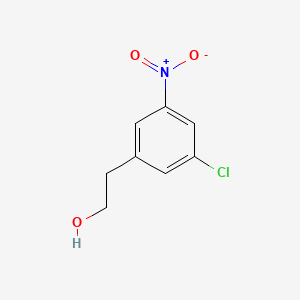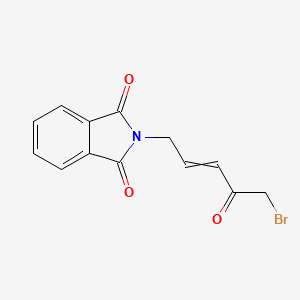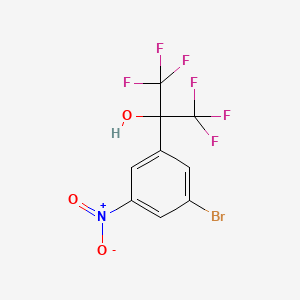
Nalpha-Acetyl-6-nitro-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Acetyl-6-nitro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the alpha position and a nitro group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-6-nitro-DL-tryptophan typically involves the acetylation of DL-tryptophan followed by nitration. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Acetyl-6-nitro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, deacetylated compounds, and various substituted tryptophan derivatives.
Scientific Research Applications
Nalpha-Acetyl-6-nitro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Nalpha-Acetyl-6-nitro-DL-tryptophan involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group influences the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Acetyl-DL-tryptophan: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-DL-tryptophan: Lacks the acetyl group, affecting its solubility and cellular uptake.
DL-Tryptophan: The parent compound, which lacks both the acetyl and nitro groups.
Uniqueness
Nalpha-Acetyl-6-nitro-DL-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and cellular uptake, while the nitro group provides additional reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-acetamido-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-5-9(16(20)21)2-3-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
WBPJKEYZMQDFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)




![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)


![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)





